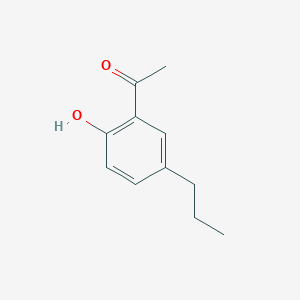

1-(2-Hydroxy-5-propylphenyl)ethanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Hydroxy-5-propylphenyl)ethanone, also known as 5-Propyl-2-hydroxybenzaldehyde, is a chemical compound which is used in the synthesis of a variety of organic compounds. It is a colorless, flammable liquid with a pleasant smell, and is soluble in water and alcohol. This compound is widely used in the pharmaceutical, cosmetic, and food industries, as well as in laboratory and industrial settings.

Wissenschaftliche Forschungsanwendungen

Pharmakologie

1-(2-Hydroxy-5-propylphenyl)ethanon: wurde als eine Verbindung mit potenziellen pharmakologischen Anwendungen identifiziert, da seine chemische Struktur darauf hindeutet, dass es als CYP1A2-Inhibitor wirken könnte . Dieses Enzym ist am Metabolismus von Medikamenten im Körper beteiligt, und Inhibitoren können verwendet werden, um die Wirksamkeit bestimmter Medikamente zu erhöhen, indem ihr Abbau verlangsamt wird.

Organische Synthese

In der organischen Chemie kann This compound als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Moleküle dienen. Seine phenolischen und ketonischen funktionellen Gruppen machen es zu einem vielseitigen Reagenz, das verschiedene organische Reaktionen eingehen kann .

Materialwissenschaft

Die Eigenschaften dieser Verbindung deuten darauf hin, dass sie in der Materialwissenschaft nützlich sein könnte, insbesondere bei der Synthese neuer polymerer Materialien. Seine Fähigkeit, durch Wasserstoffbrückenbindung stabile Strukturen zu bilden, könnte zur Herstellung neuartiger Materialien mit spezifischen mechanischen und thermischen Eigenschaften genutzt werden .

Analytische Chemie

This compound: kann in der analytischen Chemie als Standard- oder Referenzverbindung verwendet werden. Seine klar definierte Struktur und seine Eigenschaften ermöglichen seinen Einsatz bei der Kalibrierung von Instrumenten oder der Validierung von Methoden wie NMR, HPLC und LC-MS .

Umweltwissenschaften

Die Auswirkungen von Phenolverbindungen, zu denen auch This compound gehört, auf die Umwelt sind ein wichtiger Forschungsbereich. Forschungen zu seiner biologischen Abbaubarkeit, Toxizität und langfristigen Auswirkungen auf die Umwelt sind entscheidend, um seinen ökologischen Fußabdruck zu verstehen .

Biochemische Forschung

In der Biochemie könnte diese Verbindung verwendet werden, um Enzym-Substrat-Interaktionen zu untersuchen, insbesondere mit Enzymen, die mit phenolischen Substraten interagieren. Sie könnte auch verwendet werden, um die Rolle von Phenolverbindungen in biologischen Systemen zu untersuchen .

Agrarwissenschaften

Die Erforschung der Auswirkungen von Phenolverbindungen auf das Pflanzenwachstum und die Bodengesundheit ist ein aufstrebendes Feld. This compound könnte in Studien eingesetzt werden, um zu verstehen, wie diese Verbindungen die Ernteerträge und Bodenmikroorganismen beeinflussen .

Lebensmittel- und Ernährungswissenschaften

Obwohl This compound nicht direkt in Lebensmitteln verwendet wird, könnte es auf seine potenziellen Auswirkungen auf die Lebensmittelkonservierung und -sicherheit untersucht werden. Seine antioxidativen Eigenschaften könnten es zu einem Kandidaten für die Konservierung bestimmter Lebensmittelprodukte machen .

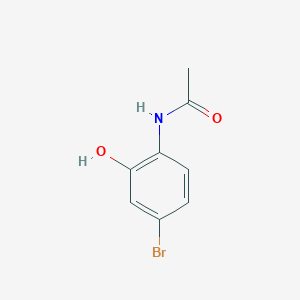

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-(2-Hydroxy-5-propylphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . The interaction between 1-(2-Hydroxy-5-propylphenyl)ethanone and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.

Cellular Effects

1-(2-Hydroxy-5-propylphenyl)ethanone has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, 1-(2-Hydroxy-5-propylphenyl)ethanone can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Hydroxy-5-propylphenyl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their activity . For instance, the inhibition of CYP1A2 by 1-(2-Hydroxy-5-propylphenyl)ethanone results in decreased metabolism of certain drugs, which can have therapeutic implications. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Hydroxy-5-propylphenyl)ethanone can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that 1-(2-Hydroxy-5-propylphenyl)ethanone is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression.

Dosage Effects in Animal Models

The effects of 1-(2-Hydroxy-5-propylphenyl)ethanone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(2-Hydroxy-5-propylphenyl)ethanone can result in toxic or adverse effects, such as liver damage and inflammation.

Metabolic Pathways

1-(2-Hydroxy-5-propylphenyl)ethanone is involved in various metabolic pathways, including those related to drug metabolism and oxidative stress response . The compound interacts with enzymes such as CYP1A2, which plays a crucial role in the metabolism of xenobiotics. This interaction can lead to changes in metabolic flux and levels of metabolites. Additionally, 1-(2-Hydroxy-5-propylphenyl)ethanone can influence the activity of other enzymes and cofactors involved in cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(2-Hydroxy-5-propylphenyl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of 1-(2-Hydroxy-5-propylphenyl)ethanone can influence its activity and function.

Subcellular Localization

The subcellular localization of 1-(2-Hydroxy-5-propylphenyl)ethanone is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular processes. The localization of 1-(2-Hydroxy-5-propylphenyl)ethanone can also be influenced by its interactions with other biomolecules, such as transporters and binding proteins.

Eigenschaften

IUPAC Name |

1-(2-hydroxy-5-propylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h5-7,13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTTUEFVOAUBSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)